molecular formula C12H9N3O B2457599 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile CAS No. 868697-72-7

2-[(5-Aminopyridin-2-yl)oxy]benzonitrile

Cat. No.: B2457599
CAS No.: 868697-72-7
M. Wt: 211.224
InChI Key: HUCIFPNCTYDVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is an organic compound with the molecular formula C12H9N3O and a molecular weight of 211.22 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile typically involves the reaction of 5-aminopyridine-2-ol with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(5-Aminopyridin-2-yl)oxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-[(5-Aminopyridin-2-yl)oxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Aminopyridin-2-yl)oxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Aminopyridin-2-yl)oxy]benzoic acid
  • 2-[(5-Aminopyridin-2-yl)oxy]benzaldehyde
  • 2-[(5-Aminopyridin-2-yl)oxy]benzamide

Uniqueness

2-[(5-Aminopyridin-2-yl)oxy]benzonitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and properties compared to its analogs with different functional groups. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(5-aminopyridin-2-yl)oxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-9-3-1-2-4-11(9)16-12-6-5-10(14)8-15-12/h1-6,8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCIFPNCTYDVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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